Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
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Overview
Description
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a complex organosilicon compound characterized by the presence of four boronate ester groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronate ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling reaction[][4].
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced organosilicon compounds.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Scientific Research Applications
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane involves its ability to form stable complexes with various organic and inorganic molecules. The boronate ester groups can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is unique due to its central silicon atom, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it a valuable compound in the synthesis of silicon-containing organic molecules and materials .
Properties
Molecular Formula |
C48H64B4O8Si |
---|---|
Molecular Weight |
840.4 g/mol |
IUPAC Name |
tetrakis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane |
InChI |
InChI=1S/C48H64B4O8Si/c1-41(2)42(3,4)54-49(53-41)33-17-25-37(26-18-33)61(38-27-19-34(20-28-38)50-55-43(5,6)44(7,8)56-50,39-29-21-35(22-30-39)51-57-45(9,10)46(11,12)58-51)40-31-23-36(24-32-40)52-59-47(13,14)48(15,16)60-52/h17-32H,1-16H3 |
InChI Key |
JVJKPAFFFATPGE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C |
Origin of Product |
United States |
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